molecular formula C13H18N2O2 B5015448 4-ethyl-2-(4-hydroxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol

4-ethyl-2-(4-hydroxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol

Katalognummer B5015448
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: DPNDGTQEKNIWJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-ethyl-2-(4-hydroxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol, also known as Ro 20-1724, is a selective inhibitor of cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase (PDE4). It was first synthesized in the 1980s and has since been extensively studied for its potential therapeutic applications.

Wirkmechanismus

4-ethyl-2-(4-hydroxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol 20-1724 selectively inhibits PDE4, an enzyme that hydrolyzes cAMP, a second messenger involved in various cellular processes such as inflammation, immune response, and smooth muscle relaxation. By inhibiting PDE4, this compound 20-1724 increases cAMP levels, leading to downstream effects such as inhibition of pro-inflammatory cytokine and chemokine production, relaxation of smooth muscle, and modulation of immune response.
Biochemical and Physiological Effects:
This compound 20-1724 has been shown to have various biochemical and physiological effects in animal models and human studies. In animal models of asthma and COPD, this compound 20-1724 reduces airway hyperresponsiveness, improves lung function, and inhibits the production of pro-inflammatory cytokines and chemokines. In animal models of IBD, this compound 20-1724 reduces inflammation and improves colonic mucosal healing. In human studies, this compound 20-1724 has been shown to improve lung function in patients with COPD and reduce symptoms in patients with IBD.

Vorteile Und Einschränkungen Für Laborexperimente

4-ethyl-2-(4-hydroxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol 20-1724 has several advantages for lab experiments. It is a selective inhibitor of PDE4, which allows for specific targeting of cAMP signaling pathways. It has been extensively studied in animal models and human studies, providing a wealth of information on its mechanism of action and potential therapeutic applications. However, this compound 20-1724 also has some limitations. It has a short half-life, which may limit its effectiveness in vivo. In addition, it can have off-target effects on other PDE isoforms, which may complicate interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for research on 4-ethyl-2-(4-hydroxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol 20-1724. One area of interest is its potential as a therapeutic agent for other diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis, which are characterized by inflammation and immune dysregulation. Another area of interest is the development of more potent and selective PDE4 inhibitors with longer half-lives and fewer off-target effects. Finally, there is a need for further elucidation of the downstream effects of cAMP signaling pathways and their potential therapeutic applications.

Synthesemethoden

4-ethyl-2-(4-hydroxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol 20-1724 can be synthesized through a multistep process starting with the reaction of 4-methoxyphenol with ethyl 2-bromoacetate to form 4-ethoxyphenyl 2-bromoacetate. This intermediate is then reacted with 2,4-dimethylimidazole to form the desired product, this compound 20-1724.

Wissenschaftliche Forschungsanwendungen

4-ethyl-2-(4-hydroxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol 20-1724 has been extensively studied for its potential therapeutic applications in various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce airway hyperresponsiveness, and improve lung function in animal models of asthma and COPD. In addition, this compound 20-1724 has been shown to reduce inflammation and improve colonic mucosal healing in animal models of IBD.

Eigenschaften

IUPAC Name

4-(4-ethyl-1-hydroxy-5,5-dimethyl-2H-imidazol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-4-11-13(2,3)15(17)12(14-11)9-5-7-10(16)8-6-9/h5-8,12,16-17H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNDGTQEKNIWJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(N(C1(C)C)O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.